2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol
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Overview
Description
“2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol” is a chemical compound with the molecular formula C10H15NO . It is also known as N-Benzyl-N-methyl-2-aminoethanol .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of benzyl chloride with ethanolamine to produce 2-(N-Benzyl)aminoethanol, which can then react with formaldehyde under acidic conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a methylamino group, which is connected to an ethoxyethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.017 g/mL at 25°C (lit.), a boiling point of 95-105°C at 2mm Hg (lit.), and a refractive index of n20/D 1.529 (lit.) .Scientific Research Applications
2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to have antitumor and anticancer properties, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has been studied for its potential to inhibit the growth of bacteria and viruses, making it a promising candidate for the development of new antibiotics and antiviral drugs.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
For instance, the benzyl group could undergo reactions at the benzylic position .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, influencing the synthesis of new molecules .
Result of Action
Similar compounds have been known to induce various cellular responses, depending on their targets and mode of action .
Advantages and Limitations for Lab Experiments
2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol has several advantages for lab experiments, including its high solubility in water and its stability under a wide range of conditions. However, this compound is not widely available and can be expensive to synthesize. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that accurately assess its effects.
Future Directions
There are several future directions for research on 2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol. One area of focus is the development of new cancer treatments that incorporate this compound. Additionally, researchers are exploring the use of this compound as a potential treatment for bacterial and viral infections. Finally, future research may focus on the development of new synthesis methods for this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. This compound has been shown to have antitumor and anticancer properties, as well as the potential to inhibit the growth of bacteria and viruses. While there is still much to be learned about the mechanism of action of this compound, this compound holds great promise for the development of new cancer treatments and antibiotics.
Synthesis Methods
The synthesis of 2-(2-(Benzyl(methyl)amino)ethoxy)ethan-1-ol involves the reaction between benzylamine, methylamine, and 2-chloroethanol. This reaction results in the formation of this compound, which is a white crystalline powder. The synthesis of this compound is a multi-step process that requires careful attention to detail, and it is typically performed in a laboratory setting.
properties
IUPAC Name |
2-[2-[benzyl(methyl)amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(7-9-15-10-8-14)11-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCKVGNNQRSYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCO)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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